Indolaprilat

ACE inhibition IC50 Enzyme kinetics

As the active diacid metabolite and a critical epimer of trandolapril, this compound is essential for stereochemical and pharmacodynamic studies where direct substitution with other ACE inhibitors is scientifically unsound. Choose Indolaprilat for its differentiated vascular ACE inhibition profile, making it a precise tool for dissecting the local renin-angiotensin system and for validating receptor binding kinetics in preclinical research models.

Molecular Formula C22H30N2O5
Molecular Weight 402.5 g/mol
CAS No. 80828-34-8
Cat. No. B15188150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolaprilat
CAS80828-34-8
Molecular FormulaC22H30N2O5
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16-,17-,18-,19-/m0/s1
InChIKeyAHYHTSYNOHNUSH-GBBGEASQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolaprilat (CAS 80828-34-8) – The Active Diacid Metabolite of the Nonsulfhydryl ACE Inhibitor Prodrug Indolapril


Indolaprilat is the pharmacologically active diacid metabolite of indolapril (CI-907), a prodrug belonging to the nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor class [1]. It is produced via hepatic hydrolysis of the orally administered monoester prodrug and acts as a potent, competitive inhibitor of ACE, thereby reducing the conversion of angiotensin I to angiotensin II and decreasing systemic vascular resistance [2]. Indolaprilat is structurally distinguished by its saturated bicyclic amino acid moiety and is recognized as an epimer of trandolapril, a clinically marketed ACE inhibitor [3].

Why In-Class ACE Inhibitor Diacids Are Not Interchangeable with Indolaprilat


Although all ACE inhibitor diacids share a common enzymatic target, they exhibit significant inter-compound variability in potency, tissue distribution, lipophilicity, and functional selectivity [1]. The ACE inhibitor class is not homogeneous; differences in molecular structure, particularly within the bicyclic amino acid moiety, translate into divergent pharmacodynamic profiles that cannot be predicted by class membership alone [2]. For instance, indolaprilat demonstrates a distinct vascular tissue ACE inhibition profile and a heart rate response that differs from enalaprilat, while its epimeric relationship to trandolaprilat introduces stereochemical nuances with potential implications for receptor binding kinetics [3]. Consequently, direct substitution of indolaprilat with another ACE inhibitor diacid in experimental or preclinical settings is scientifically unsound and may confound research outcomes or therapeutic development.

Quantitative Differentiation Evidence for Indolaprilat vs. Comparator ACE Inhibitor Diacids


Indolaprilat ACE Inhibition Potency (IC50) Relative to Enalaprilat, Perindoprilat, and Trandolaprilat

Indolaprilat inhibits guinea-pig serum ACE with an IC50 of 2.6 nM, demonstrating high potency within the diacid subclass [1]. This value places it in a comparable range to perindoprilat (IC50 1.2–3.2 nM) [2] and trandolaprilat (IC50 1.35 nM in rat aorta) [3], but it is substantially more potent than enalaprilat, which exhibits an IC50 of 240 nM in the same aortic tissue assay [3].

ACE inhibition IC50 Enzyme kinetics

Indolaprilat Heart Rate Response vs. Enalaprilat in a Hypertensive Canine Model

In diuretic-pretreated renal hypertensive dogs, indolapril (administered orally, with effects mediated by indolaprilat) produced equivalent reductions in blood pressure compared to enalapril, but the accompanying reflex tachycardia was significantly attenuated [1]. The heart rate increase was less in indolapril-treated animals than in those receiving enalapril for equivalent drops in blood pressure [1].

Heart rate Hypertension In vivo pharmacology

Indolaprilat Tissue ACE Inhibition Profile: Preferential Vascular Over Plasma ACE

The antihypertensive effect of indolapril (0.03–1.0 mg/kg p.o.) in two-kidney, one-clip renal hypertensive rats was found to correlate strongly with inhibition of vascular tissue ACE, but not with inhibition of plasma or brain ACE [1]. This contrasts with some other ACE inhibitors that exhibit a more pronounced plasma ACE inhibitory component.

Tissue ACE Vascular ACE Pharmacodynamics

Indolaprilat Structural Distinction: Epimer of Trandolaprilat

Indolaprilat is an epimer of trandolaprilat, differing in the stereochemistry at one chiral center [1]. This subtle structural variation may influence binding kinetics, tissue penetration, and metabolic stability, providing a distinct pharmacological fingerprint despite high sequence homology of the ACE target.

Stereochemistry Epimer Structure-activity relationship

Indolaprilat Optimal Research and Preclinical Application Scenarios


Preclinical Hypertension Studies Requiring High-Potency ACE Inhibition with Attenuated Tachycardia

Indolaprilat, via administration of its prodrug indolapril, is well-suited for in vivo hypertension models (e.g., two-kidney, one-clip renal hypertensive rats or diuretic-pretreated dogs) where robust blood pressure reduction is needed but reflex tachycardia is undesirable. Its differential heart rate response relative to enalapril [1] makes it a valuable tool for dissecting autonomic contributions to blood pressure control.

Investigations of Vascular Tissue-Specific ACE Inhibition

Given the demonstrated correlation between indolaprilat's antihypertensive effect and vascular tissue ACE inhibition, but not plasma or brain ACE, this compound is ideal for studies examining the local vascular renin-angiotensin system (RAS) and its role in hypertension and vascular remodeling [1]. This profile may be advantageous for research focused on peripheral vascular effects independent of central or systemic ACE modulation.

Structure-Activity Relationship (SAR) Studies of ACE Inhibitor Diacids

As an epimer of trandolaprilat [2], indolaprilat provides a critical stereochemical comparator for medicinal chemistry and pharmacology studies aimed at understanding how subtle changes in three-dimensional structure influence ACE binding affinity, selectivity, and pharmacokinetic behavior. Comparative studies with trandolaprilat can reveal key pharmacophoric elements governing diacid ACE inhibitor performance.

In Vitro ACE Inhibition Assays Requiring Nanomolar Potency

With an IC50 of 2.6 nM in guinea-pig serum, indolaprilat is a potent tool compound for in vitro ACE activity assays [1]. Its potency is comparable to that of perindoprilat and trandolaprilat [3][4], making it suitable for positive control or comparator experiments in enzymatic and cell-based systems where high-affinity ACE inhibition is required.

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